2-Diazonio-1-methoxyundec-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-methoxyundec-1-en-1-olate is a chemical compound with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.315 g/mol . It is also known by its synonym, methyl-2-diazoundecanoate . This compound is characterized by the presence of a diazonium group and a methoxy group attached to an undec-1-en-1-olate backbone.
Preparation Methods
The synthesis of 2-Diazonio-1-methoxyundec-1-en-1-olate typically involves the diazotization of methyl undecanoate. One common method includes the reaction of methyl undecanoate with a diazotizing agent such as sodium nitrite in the presence of an acid like hydrochloric acid . The reaction is carried out at low temperatures to ensure the stability of the diazonium intermediate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Diazonio-1-methoxyundec-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Diazonio-1-methoxyundec-1-en-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways involving diazonium compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-methoxyundec-1-en-1-olate involves the reactivity of the diazonium group. This group can participate in electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The methoxy group can also influence the reactivity and stability of the compound by donating electron density through resonance and inductive effects .
Comparison with Similar Compounds
2-Diazonio-1-methoxyundec-1-en-1-olate can be compared with other diazonium compounds such as:
2-Diazonio-1-phenylprop-1-en-1-olate: Similar structure but with a phenyl group instead of an undecyl chain.
2-Diazonio-1-methoxy-4-methylpent-1-en-1-olate: Contains a shorter carbon chain and a methyl group.
The uniqueness of this compound lies in its longer carbon chain, which can influence its physical properties and reactivity compared to shorter-chain diazonium compounds.
Properties
CAS No. |
176437-56-2 |
---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
methyl 2-diazoundecanoate |
InChI |
InChI=1S/C12H22N2O2/c1-3-4-5-6-7-8-9-10-11(14-13)12(15)16-2/h3-10H2,1-2H3 |
InChI Key |
GJEFILWSSVRFNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=[N+]=[N-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.